molecular formula C13H13NO2 B1647118 Ethyl 2-(isoquinolin-5-yl)acetate

Ethyl 2-(isoquinolin-5-yl)acetate

Cat. No.: B1647118
M. Wt: 215.25 g/mol
InChI Key: FWMLXBPKXUWATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(isoquinolin-5-yl)acetate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-isoquinolin-5-ylacetate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-7,9H,2,8H2,1H3

InChI Key

FWMLXBPKXUWATL-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=CC2=C1C=CN=C2

Canonical SMILES

CCOC(=O)CC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Example 70C (1.43 g, 5.23 mmol) in absolute ethanol (200 mL) was treated with dry 10% Pd/C (0.122 g) and triethylamine (10.4 mL). The reaction mixture was stirred at 60° C. for 6 hours under H2 (60 psi), filtered and the filtrate concentrated under reduced pressure. The residue was purified by column chromatography (5% methanol/CH2Cl2) to provide the title compound as light brown oil (0.93 g, 67%). MS (ESI+) m/z 216 (M+H)+, (ESI−) m/z 214 (M−H)−; 1H NMR (DMSO-d6, 300 MHz) δ 1.17 (t, J 7.1, 3H), 4.09 (q, J 7.1, 2H), 4.17 (s, 2H), 7.64 (m, 1H), 7.72 (d, J 6.2, 1H), 7.81 (d, J 5.7, 1H), 8.07 (d, J 7.9, 1H), 8.54 (d, J 6.1, 1H), 9.33 (s, 1H).
Name
product
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)C(OC(C)=O)c1cccc2cnccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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